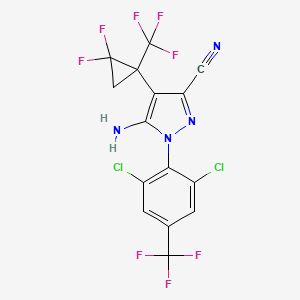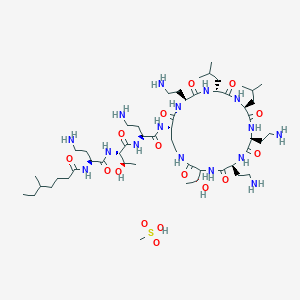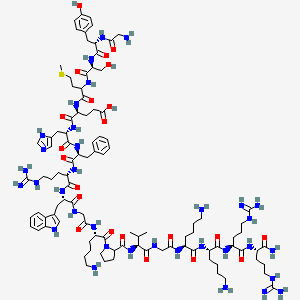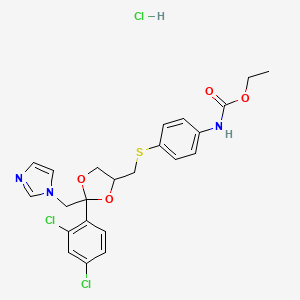
Etoxadrol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoxadrol hydrochloride is a dissociative anesthetic drug known for its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It shares structural similarities with phencyclidine (PCP) and ketamine, and was initially developed for its analgesic properties. its development was discontinued due to adverse effects such as hallucinations and nightmares .
準備方法
Synthetic Routes and Reaction Conditions
Etoxadrol hydrochloride can be synthesized through a multi-step process involving the formation of a dioxolane ring and subsequent piperidine substitution. The synthesis begins with the reaction of 2-phenyl-1,3-dioxolane with ethyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield etoxadrol. The final step involves the conversion of etoxadrol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves rigorous control of reaction conditions, such as temperature and pH, to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Etoxadrol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Etoxadrol can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert etoxadrol into its reduced forms, potentially altering its activity.
Substitution: Etoxadrol can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of etoxadrol .
科学的研究の応用
Chemistry: Used as a model compound to study the effects of NMDA receptor antagonists.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Explored as an anesthetic and analgesic, although its use in humans was discontinued.
作用機序
Etoxadrol hydrochloride exerts its effects primarily through antagonism of the NMDA receptor. It binds to the PCP site on the NMDA receptor, blocking the ion channel and preventing the influx of calcium and sodium ions. This inhibition disrupts normal synaptic transmission, leading to its anesthetic and dissociative effects. The blockade of NMDA receptors also contributes to its analgesic properties .
類似化合物との比較
Etoxadrol hydrochloride is similar to other NMDA receptor antagonists such as:
Phencyclidine (PCP): Both compounds bind to the same site on the NMDA receptor and produce similar dissociative effects.
Ketamine: Shares a similar mechanism of action but has a different chemical structure and a broader therapeutic window.
Dexoxadrol: A stereoisomer of etoxadrol with similar pharmacological properties but different potency and side effect profiles.
This compound is unique in its specific binding affinity and the particular side effects it produces, which led to its discontinuation in clinical use .
特性
CAS番号 |
2650241-86-2 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |
InChIキー |
YXNTVNNAXUKHQM-CLUYDPBTSA-N |
異性体SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |
正規SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)
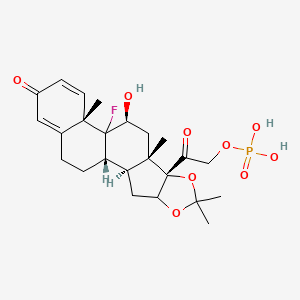
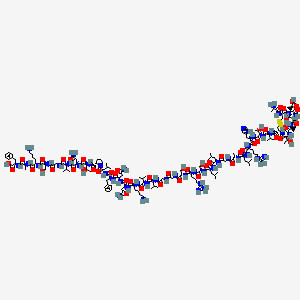
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)
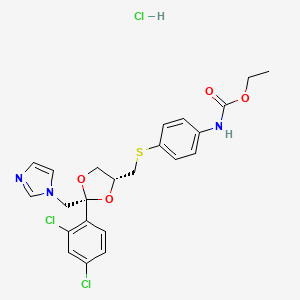



![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
